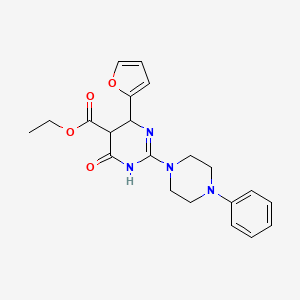![molecular formula C20H15NO2 B5571344 2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)
2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
概要
説明
Synthesis Analysis
The synthesis of 2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives involves various chemical reactions, aiming to introduce specific functional groups that enhance its biological activity or physical properties. For instance, one approach to synthesize derivatives of this compound involves the use of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors, highlighting the versatility of the isoquinoline-1,3-dione scaffold in medicinal chemistry (Tsou et al., 2009). Furthermore, methods utilizing visible light-promoted synthesis via a tandem radical cyclization and sulfonylation reaction have been explored, indicating modern synthetic approaches that offer efficient pathways to these compounds (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been characterized using various spectroscopic and crystallographic techniques, providing insights into its electronic and spatial configuration. The crystal structure analysis reveals information about the planarity of the core isoquinoline-1,3-dione ring and its substitution patterns, which are crucial for understanding the compound's reactivity and interaction with biological targets (Celik et al., 2015).
科学的研究の応用
Red Thermally Activated Delayed Fluorescent Emitters
2-(2,4-Dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, as a benzoisoquinoline-1,3-dione acceptor, has been used in thermally activated delayed fluorescent (TADF) emitters. This compound, when combined with a dimethylacridine donor, can produce red TADF emitters with a high quantum efficiency of 11.2% in red TADF devices (Yun & Lee, 2017).
Antitumor Activity
A computer-assisted evaluation revealed that 1H-benzo[de]isoquinoline-1,3(2H)dione derivatives exhibit antitumor activity against various leukemias. The nature of the imide side-chain and the substituent on the aromatic portion are crucial for anticancer activity (Paull, Nasr, & Narayanan, 1984).
Antiviral Properties
Certain benzo[de]isoquinoline-1,3-diones demonstrate inhibitory action against herpes simplex and vaccinia viruses in chick embryo cell cultures. These compounds, including 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione, do not affect Influenza and Sindbis virus replication (GARCIA-GANCEDO et al., 1979).
Organic Light-Emitting Device Applications
Benzo[de]isoquinoline-1,3-dione derivatives, when designed with specific molecular structures, can emit red fluorescence and are promising materials for organic light-emitting diode (OLED) applications. These compounds show improved chromaticity and suppressed intermolecular interactions in OLEDs (Luo et al., 2015).
Sensor Applications
New derivatives of 1,8-naphthalimide, including 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been developed for detecting metal ions and changes in pH. The position of the N,N-dimethylaminoethylamine receptor is significant for metal ion sensor ability (Staneva, Angelova, & Grabchev, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dimethylphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-12-9-10-17(13(2)11-12)21-19(22)15-7-3-5-14-6-4-8-16(18(14)15)20(21)23/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLVTLJDBMEKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)
![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)
![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)
![1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone](/img/structure/B5571283.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571290.png)
![N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5571293.png)
![1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol](/img/structure/B5571303.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5571348.png)
![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)